(Chloromethyl)sulfonylethane
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Overview
Description
(Chloromethyl)sulfonylethane is an organosulfur compound with the molecular formula C3H7ClO2S. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. The compound is known for its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Chloromethyl)sulfonylethane typically involves the chloromethylation of ethane derivatives. One common method includes the reaction of ethane with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalyst and solvent can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)sulfonylethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form sulfide derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted ethane derivatives.
Oxidation Reactions: Sulfone derivatives are the primary products.
Reduction Reactions: Sulfide derivatives are formed.
Scientific Research Applications
(Chloromethyl)sulfonylethane has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (Chloromethyl)sulfonylethane involves its ability to act as an electrophile in various chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Ethanesulfonyl chloride: Another related compound with distinct chemical properties.
Uniqueness: (Chloromethyl)sulfonylethane is unique due to its specific combination of a chloromethyl group and a sulfonyl group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring both electrophilic and nucleophilic sites .
Properties
IUPAC Name |
1-(chloromethylsulfonyl)ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCHOJSGDMANGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-94-5 |
Source
|
Record name | chloromethanesulfonylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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